molecular formula C25H23N3O6S2 B12370924 PPAR|A agonist 12

PPAR|A agonist 12

Cat. No.: B12370924
M. Wt: 525.6 g/mol
InChI Key: RXHAVBFDSNDXKQ-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PPAR|A agonist 12 is a compound that acts on the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation. This compound is of significant interest due to its potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PPAR|A agonist 12 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and catalysts. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: PPAR|A agonist 12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

PPAR|A agonist 12 has a wide range of scientific research applications, including:

Mechanism of Action

PPAR|A agonist 12 exerts its effects by binding to the PPAR-α receptor, which then forms a heterodimer with the retinoid X receptor (RXR)The binding of this complex to PPREs regulates the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis .

Comparison with Similar Compounds

PPAR|A agonist 12 can be compared with other PPAR agonists, such as:

Uniqueness: this compound is unique due to its high selectivity for PPAR-α, which allows for targeted modulation of lipid metabolism and inflammation without the side effects associated with non-selective PPAR agonists .

Properties

Molecular Formula

C25H23N3O6S2

Molecular Weight

525.6 g/mol

IUPAC Name

4-[[(5E)-5-[[3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide

InChI

InChI=1S/C25H23N3O6S2/c1-32-19-5-3-4-17(12-19)15-34-21-11-6-16(13-22(21)33-2)14-23-24(29)28-25(35-23)27-18-7-9-20(10-8-18)36(26,30)31/h3-14H,15H2,1-2H3,(H2,26,30,31)(H,27,28,29)/b23-14+

InChI Key

RXHAVBFDSNDXKQ-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)S(=O)(=O)N)S3)OC

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)S(=O)(=O)N)S3)OC

Origin of Product

United States

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